molecular formula C3H7N3O4 B561877 D,L-Alanosine-15N2 CAS No. 1219187-51-5

D,L-Alanosine-15N2

Cat. No.: B561877
CAS No.: 1219187-51-5
M. Wt: 151.092
InChI Key: MLFKVJCWGUZWNV-MPOCSFTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: D,L-Alanosine-15N2 is synthesized through the fermentation process of Streptomyces alanosinicus . The specific synthetic routes and reaction conditions for laboratory preparation are not extensively documented in the available literature. the fermentation process typically involves culturing the bacterium under controlled conditions to produce the desired compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar fermentation techniques, scaled up to meet production demands. The process would involve optimizing the growth conditions of Streptomyces alanosinicus, including temperature, pH, nutrient supply, and aeration, to maximize yield.

Chemical Reactions Analysis

Types of Reactions: D,L-Alanosine-15N2 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound are not explicitly detailed in the literature. typical reagents for such reactions may include oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation.

Comparison with Similar Compounds

  • L-Alanosine
  • D-Alanosine
  • 3-(Hydroxynitrosoamino)-D,L-alanine

Comparison: D,L-Alanosine-15N2 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in research applications involving isotopic tracing and mass spectrometry . Compared to its non-labeled counterparts, this compound provides enhanced analytical capabilities, allowing for more precise studies of metabolic pathways and enzyme interactions.

Biological Activity

D,L-Alanosine-15N2 is a diazeniumdiolate-containing amino acid primarily produced by the bacterium Streptomyces alanosinicus. This compound has garnered attention due to its diverse biological activities, particularly in the realms of anticancer and antibacterial effects. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique diazeniumdiolate structure that contributes to its bioactivity. The presence of nitrogen oxides in its structure allows it to participate in various biochemical pathways.

  • Inhibition of Purine Synthesis : D,L-Alanosine acts as a purine synthesis inhibitor, affecting cellular metabolism significantly. It has been shown to reduce oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in various cell lines, including HepG2 cells. This indicates a shift in metabolic processes that can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Impact on Glioblastoma : In studies involving glioblastoma multiforme (GBM), D,L-Alanosine demonstrated the ability to impair stemness characteristics in MTAP-deficient GBM cells. It reduced both the frequency of stem cells and their sphere-forming capacity, suggesting a potential therapeutic role in treating aggressive brain tumors .
  • Antibacterial Properties : The compound exhibits antibacterial activity, likely due to its ability to generate reactive nitrogen species that can disrupt bacterial cell function. This mechanism is linked to its diazeniumdiolate structure, which facilitates the release of nitric oxide .

Case Study 1: Purine Blockade in Cancer Cells

In a controlled study on GBM cell lines, D,L-Alanosine was administered at varying concentrations (0.25 µM and 0.5 µM). Results indicated:

  • A significant reduction in ATP production and maximal respiration.
  • Alterations in gene expression related to oxidative phosphorylation pathways.
  • Enhanced sensitivity to chemotherapeutic agents when combined with D,L-Alanosine treatment .

Case Study 2: Gene Cluster Analysis

Research on the biosynthetic gene cluster responsible for L-alanosine production revealed critical genes necessary for its synthesis:

  • Deletion of alaC, alaD, or alaI resulted in the complete loss of L-alanosine production.
  • Stable isotope feeding studies confirmed that L-aspartic acid serves as a precursor for NO2−, which is essential for the diazeniumdiolate formation .

Data Tables

Biological Activity Mechanism Cell Type Outcome
Inhibition of Purine SynthesisReduces OCR and ECARHepG2 CellsDecreased proliferation
Impairment of StemnessAlters gene expressionGBM CellsReduced stem cell frequency
Antibacterial ActivityGenerates reactive nitrogen speciesVarious BacteriaDisruption of bacterial function

Properties

IUPAC Name

(2-amino-2-carboxyethyl)-hydroxyimino-oxido(15N)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/i5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNLFUXWZJGETL-MPOCSFTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[N+](=NO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(C(=O)O)N)[15N+](=[15N]O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.